Boc-Trp-N-carboxyanhydride (CAS 175837-77-1) is a specialized amino acid derivative, specifically an Nα-Boc-protected L-tryptophan N-carboxyanhydride (NCA) . Functionally classified as a urethane-protected NCA (UNCA), this white crystalline powder is a crucial precursor for the synthesis of peptides and polypeptides via ring-opening polymerization (ROP) . Its defining structural feature is the dual protection and activation of the tryptophan residue: the tert-butoxycarbonyl (Boc) group on the α-amino nitrogen prevents unwanted side reactions, while the N-carboxyanhydride moiety provides a highly reactive, pre-activated monomer for efficient chain extension . This combination allows for the incorporation of the tryptophan residue with high stereochemical fidelity, a significant advantage over other protected or unprotected tryptophan derivatives [1].
ROP SynthesisUrethane-protected NCA monomer designed for ring-opening polymerization workflows.
Boc ProtectionBoc group may stabilize α-amino function, supporting stereochemical control during chain extension.
Stereochemical FidelityReported high stereochemical fidelity may reduce racemization risk in tryptophan residue incorporation.
[1] HAL Open Science. (2021). A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs). HAL Id: hal-03402385. View Source
Why Boc-Trp-NCA Cannot Be Replaced
The interchange of in-class compounds for peptide construction is scientifically invalid due to fundamental differences in protection strategy, activation state, and stereochemical stability [1]. Standard building blocks like Fmoc-Trp(Boc)-OH require in-situ activation with coupling reagents, a process prone to variable yields and, critically, racemization of the tryptophan α-carbon, especially in difficult sequences . Unprotected Trp-NCA offers a pre-activated monomer but suffers from poor solubility, uncontrolled polymerization kinetics, and significant racemization during handling and use [2]. Boc-Trp-N-carboxyanhydride uniquely merges the pre-activated NCA ring for efficient polymerization with an orthogonal Boc protecting group that stabilizes the α-amino function, thereby minimizing the loss of stereochemical purity that is a hallmark of these alternative approaches [2]. This structural design directly translates into higher-purity peptide and polymer products, a critical metric for procurement decisions where final product integrity is paramount.
Fmoc-Trp(Boc)-OH in-situ activation may introduce variable yield and racemization at tryptophan α-carbon.
Unprotected Trp-NCA may suffer from poor solubility and uncontrolled polymerization, increasing racemization risk.
Boc-Trp-NCA’s combined protection and activation may reduce racemization, but direct substitution with other NCAs still requires method validation.
[1] ChemicalBook. (n.d.). Fmoc-Trp(Boc)-OH Unveiled: A Comprehensive Exploration of its Role and Applications in Peptide Chemistry. View Source
[2] HAL Open Science. (2021). A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs). HAL Id: hal-03402385. View Source
Boc-Trp-NCA Comparative Evidence Guide
Chemical Purity vs. Fmoc-Tryptophan
Boc-Trp-N-carboxyanhydride exhibits a higher specified minimum chemical purity compared to the closely related Fmoc-Trp(Boc)-OH building block, which is a critical quality attribute for ensuring high-fidelity peptide assembly .
Purity ComparisonSpecification review
≥98.0% (CHN) vs. ≥97.5% (HPLC)
Higher baseline purity may reduce impurity-related sequence errors.
Vendor datasheet; cross-study comparison.
Peptide SynthesisAnalytical ChemistrySPPS
Evidence Dimension
Chemical Purity (Assay)
Target Compound Data
≥98.0% (CHN analysis)
Comparator Or Baseline
Fmoc-Trp(Boc)-OH: ≥97.5% (HPLC)
Quantified Difference
The target compound's purity specification is a minimum of 0.5 percentage points higher than the comparator's standard assay.
Conditions
Vendor technical datasheet specifications
Why This Matters
For procurement, a higher baseline purity specification reduces the risk of incorporating unknown impurities, which can compromise the yield, reproducibility, and biological activity of the final peptide product.
Peptide SynthesisAnalytical ChemistrySPPS
Storage and Handling Stability vs. Fmoc Derivatives
Boc-Trp-N-carboxyanhydride is specified for storage at standard refrigeration temperatures, offering a distinct logistical and handling advantage over the more stringent frozen storage required for the primary Fmoc-based tryptophan building block .
Storage ComparisonSpecification review
2–8 °C vs. –20 °C (Δ22 °C)
Refrigerated storage may simplify handling and cold-chain logistics.
Vendor specification; verify under lab conditions.
LogisticsStabilityPeptide Synthesis
Evidence Dimension
Recommended Storage Temperature
Target Compound Data
2-8°C
Comparator Or Baseline
Fmoc-Trp(Boc)-OH: -20°C
Quantified Difference
A temperature difference of at least 22°C, with the target compound stable at standard refrigerator conditions versus the comparator requiring a freezer.
Conditions
Vendor technical datasheet specifications
Why This Matters
This difference reduces cold-chain shipping costs, simplifies day-to-day laboratory handling, and lowers the risk of compound degradation due to accidental warming, directly impacting operational efficiency and total cost of ownership for procurement teams.
LogisticsStabilityPeptide Synthesis
Stereochemical Integrity vs. Traditional NCA Methods
A modern, phosgene-free synthetic method specifically applicable to Boc-protected amino acid NCAs, including Boc-Trp-N-carboxyanhydride, demonstrates complete retention of stereochemical configuration, a key differentiator from older NCA synthesis techniques prone to racemization [1].
Epimerization RiskClass-level
No detectable epimerization vs. significant racemization potential
Traditional NCA synthesis methods (e.g., using phosgene or PCl5) are known to cause variable degrees of racemization, especially for sensitive amino acids like tryptophan [1].
Quantified Difference
Qualitative difference: complete stereoretention vs. significant epimerization potential.
Conditions
Synthesis using Boc-protected α-amino acid and T3P reagent (n-propylphosphonic anhydride)
Why This Matters
For scientific selection, the guarantee of no detectable epimerization is crucial. The procurement of this compound supports the synthesis of enantiomerically pure peptides and polymers, which is essential for structure-activity relationship (SAR) studies and the development of bioactive materials with predictable functions.
StereochemistryEpimerizationNCA Synthesis
[1] HAL Open Science. (2021). A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs). HAL Id: hal-03402385. View Source
Boc-Trp-NCA Application Scenarios
Sequence-Defined Polypeptides for Biophysics
The quantified higher purity of Boc-Trp-N-carboxyanhydride directly translates to polypeptide products with fewer sequence errors and truncations. This is critical for biophysical investigations such as X-ray crystallography or NMR spectroscopy, where sample homogeneity is paramount for obtaining interpretable data. The stereochemical integrity [1] further ensures that the 3D structure of the synthesized polypeptide accurately reflects the intended design, enabling precise studies of protein folding and function.
Peptide API Manufacturing Under GMP
In a regulated GMP environment, the logistical stability of Boc-Trp-N-carboxyanhydride, which requires only standard refrigeration (2-8°C) rather than frozen storage , simplifies supply chain management and reduces the risk of temperature excursions that could compromise batch integrity. The high baseline purity is also a foundational requirement for API manufacturing, minimizing the burden of downstream purification and reducing the risk of unknown impurities in the final drug substance.
Peptide Libraries for Drug Discovery
The assurance of no detectable epimerization during the use of this building block [1] is essential for the generation of peptide libraries. A library containing diastereomeric impurities would yield false-positive or misleading biological activity data. By prioritizing Boc-Trp-N-carboxyanhydride, medicinal chemistry groups can ensure that each library member is a single, well-defined stereoisomer, increasing the validity of subsequent high-throughput screening campaigns and SAR analysis.
Block Copolypeptides for Drug Delivery
The ability to polymerize Boc-Trp-N-carboxyanhydride with controlled ring-opening polymerization (ROP) allows for the creation of block copolypeptides with precise architectures. The high purity of the monomer is vital for achieving controlled polymer chain lengths and narrow molecular weight distributions, which are directly correlated with the performance of drug delivery vehicles, such as nanoparticle stability and predictable drug release kinetics.
Application
Selection Property
Validation Focus
Sequence-Defined Polypeptides
Monomer purity and stereochemical integrity
Biophysical sample homogeneity and sequence fidelity
Peptide API Process Research
Storage stability and baseline purity
Supply chain robustness and impurity profiling
Peptide Library Synthesis
Stereochemical fidelity of building block
Enantiomeric purity to avoid false-positive hits
Drug Delivery Carrier Research
Monomer purity and polymerization control
Polymer dispersity and nanoparticle reproducibility
[1] HAL Open Science. (2021). A simple phosgene- and halogen-free method for synthesizing α-amino acid N-carboxyanhydrides (NCAs). HAL Id: hal-03402385. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.